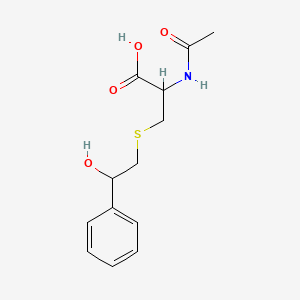
2-Acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine are compounds that form a mixture. These compounds are derivatives of L-cysteine, an amino acid, and are characterized by the presence of an acetyl group and a hydroxy-phenylethyl group. They are often studied for their potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxy-phenylethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The hydroxy-phenylethyl group can be introduced through a nucleophilic substitution reaction using a phenylethyl halide.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale acetylation and substitution reactions. The process would be optimized for yield and purity, often involving the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Phenylethyl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine have several applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential antioxidant properties and their role in cellular metabolism.
Medicine: Research is ongoing into their potential therapeutic uses, including as precursors for drug development.
Industry: They may be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which these compounds exert their effects involves their interaction with various molecular targets and pathways. For example, their antioxidant properties may be due to their ability to scavenge free radicals and reduce oxidative stress. They may also interact with enzymes involved in cellular metabolism, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
S-Phenyl-L-cysteine: Another derivative of L-cysteine with a phenyl group.
Uniqueness
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine are unique due to the presence of both an acetyl group and a hydroxy-phenylethyl group. This combination of functional groups may confer unique chemical and biological properties, distinguishing them from other cysteine derivatives.
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18) |
Clé InChI |
BHIBBNPGNZPUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



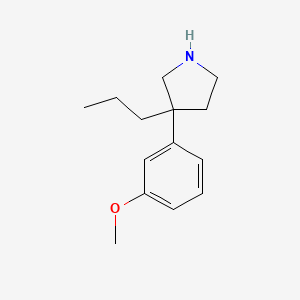
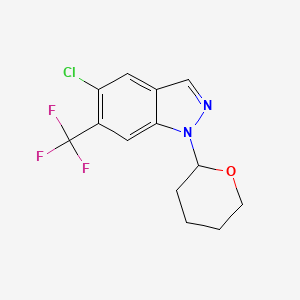
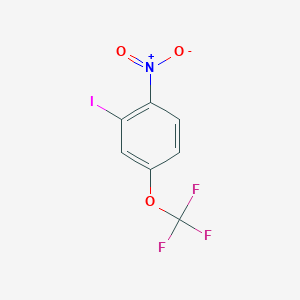
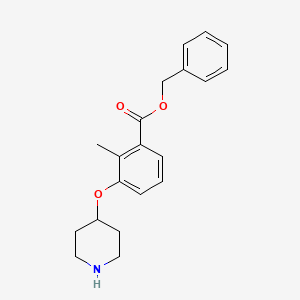
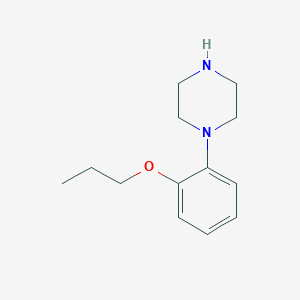

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
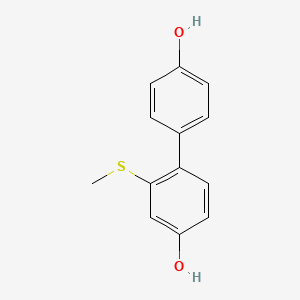

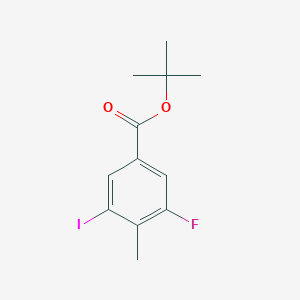
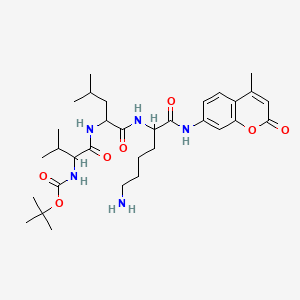
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
